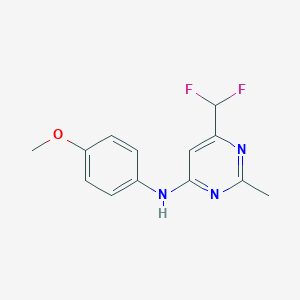
6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine” is a pyrimidine derivative. Pyrimidine and its derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity .
Chemical Reactions Analysis
Pyrimidine derivatives exert their anticancer potential through different action mechanisms . The presence of phenyl moieties in the 6-position substituted with either halogen or methyl groups at 2- and/or 6-position of the phenyl ring has been found to be important for the inhibitory activity against certain protein kinases .Wirkmechanismus
Target of Action
The primary target of 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within tumor cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . The downstream effects include reduced cell proliferation and tumor growth .
Result of Action
The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . The compound exerts its effects by inducing apoptosis and altering cell cycle progression .
Vorteile Und Einschränkungen Für Laborexperimente
6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine has several advantages for use in laboratory experiments. It is easy to synthesize, is relatively inexpensive, and is stable in a variety of conditions. Additionally, this compound has been found to bind to several enzymes, including DHFR and CA, and has been studied for its potential use as an inhibitor of these enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always possible to obtain a pure sample of this compound, and the binding of this compound to enzymes is not always specific.
Zukünftige Richtungen
The potential applications of 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine are vast, and further research is needed to explore its full potential. One potential area of research is the development of this compound-based drugs that can specifically target enzymes such as DHFR and CA. Additionally, further research could be conducted to explore the potential of this compound as an inhibitor of cytochrome P450 and acetylcholinesterase. Finally, research could be conducted to explore the potential of this compound as an inhibitor of other enzymes, such as proteases and phosphatases.
Synthesemethoden
6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine can be synthesized using a variety of methods, including a simple two-step synthesis from commercially available starting materials. The first step involves the reaction of 3-methylphenylhydrazine with 2-methyl-6-fluoropyrimidine in the presence of a base to form the desired product, this compound. The second step involves the purification of the product by recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine has been studied extensively for its potential applications in medicinal chemistry. It has been found to bind to several enzymes, including DHFR and CA, and has been studied for its potential use as an inhibitor of these enzymes. Additionally, this compound has been studied for its potential use as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. This compound has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives have significant biological potential . They are involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrimidine derivatives have shown cytotoxic activities against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds may interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(3-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c1-8-4-3-5-10(6-8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAEMIGGSJIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457319.png)
![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)
![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)


![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)


